1,1-Diphenylethane

Thermochemistry Combustion Calorimetry Strain Enthalpy

1,1-Diphenylethane (CAS 612-00-0), also known as methyldiphenylmethane or 1-phenylethylbenzene, is an organic compound of the formula C14H14 featuring a geminal diphenyl substitution on an ethane backbone. This non-polar aromatic hydrocarbon exists as a colorless liquid at room temperature, with a molecular weight of 182.26 g/mol, a boiling point of 272.6±0.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm³, and an ACD/LogP of 4.55.

Molecular Formula C14H14
Molecular Weight 182.26 g/mol
CAS No. 612-00-0
Cat. No. B1196317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-Diphenylethane
CAS612-00-0
Synonyms1,1-diphenylethane
Molecular FormulaC14H14
Molecular Weight182.26 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C14H14/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3
InChIKeyBSZXAFXFTLXUFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1-Diphenylethane (CAS 612-00-0) Procurement Guide: Properties, Specifications, and Industrial Role


1,1-Diphenylethane (CAS 612-00-0), also known as methyldiphenylmethane or 1-phenylethylbenzene, is an organic compound of the formula C14H14 featuring a geminal diphenyl substitution on an ethane backbone. This non-polar aromatic hydrocarbon exists as a colorless liquid at room temperature, with a molecular weight of 182.26 g/mol, a boiling point of 272.6±0.0 °C at 760 mmHg, a density of 1.0±0.1 g/cm³, and an ACD/LogP of 4.55 . Its structure—characterized by two phenyl rings attached to the same carbon atom—confers distinct physical, thermochemical, and coordination properties that set it apart from closely related diphenylalkanes such as diphenylmethane, 1,2-diphenylethane, and 1,1-diphenylethene.

Why 1,1-Diphenylethane (CAS 612-00-0) Cannot Be Substituted by Other Diphenylethane Isomers or Analogs


The structural isomerism of diphenylethanes leads to fundamentally divergent physical and chemical behaviors that preclude generic substitution. While 1,1-diphenylethane exists as a liquid at room temperature, its constitutional isomer 1,2-diphenylethane (bibenzyl, CAS 103-29-7) is a crystalline solid with a melting point of 50–53°C, reflecting the difference between geminal versus vicinal phenyl substitution [1]. Furthermore, the condensed geminal diphenyl geometry of 1,1-diphenylethane uniquely enables a chelating 'pincer effect' in gas-phase lithium cation coordination that is absent in linear α,ω-diphenylalkanes—resulting in a lithium cation binding enthalpy enhancement of approximately 75 kJ·mol⁻¹ relative to conventional mono-coordinated π-complexes [2]. In catalytic hydrodechlorination of DDT and its metabolites, the reaction pathway selectively terminates at 1,1-diphenylethane (yielding up to >97%) rather than 1,2-diphenylethane, demonstrating pathway-specific differentiation [3][4]. These quantifiable differences in phase behavior, coordination chemistry, and reaction selectivity underscore the necessity of procuring the correct isomer rather than assuming functional interchangeability among diphenylalkanes.

1,1-Diphenylethane (CAS 612-00-0) Quantitative Differentiation Evidence: Thermochemistry, Heat Transfer, and Catalytic Selectivity


Thermochemical Stability: Standard Molar Enthalpy of Formation of 1,1-Diphenylethane vs. 1,2-Diphenylethane

Combustion calorimetry measurements demonstrate that 1,1-diphenylethane exhibits a negligible strain enthalpy (within 1–2 kJ·mol⁻¹ of experimental uncertainty) relative to group-contribution predictions, whereas 1,2-diphenylethane carries a measurable strain contribution due to its vicinal phenyl arrangement. This establishes 1,1-diphenylethane as a thermochemically 'strain-free' reference compound for diphenylalkane series predictions, with a measured ΔfH°(l) at 298.15 K that is lower (more stable) than that of 1,2-diphenylethane [1][2][3].

Thermochemistry Combustion Calorimetry Strain Enthalpy

Heat Transfer Performance: 1,1-Diphenylethane-Based DOWTHERM™ Q Film Coefficient vs. Conventional Hot Oils

1,1-Diphenylethane serves as the primary component (50–60 wt%) in DOWTHERM™ Q, a synthetic organic heat transfer fluid designed for liquid-phase systems. At an operating temperature of 600 °F (315.6 °C), DOWTHERM™ Q exhibits a film coefficient that is 42% higher than that of standard hot oils . This quantifiable enhancement in heat transfer efficiency is directly attributable to the molecular architecture of 1,1-diphenylethane and its synergistic combination with alkylated aromatics, enabling more efficient heat exchange at elevated temperatures compared to mineral-oil-based alternatives.

Heat Transfer Fluid Film Coefficient Thermal Stability

Selective Catalytic Hydrodechlorination: 1,1-Diphenylethane as the Exclusive Chlorine-Free Endpoint from DDT

In the complete catalytic hydrodechlorination of DDT (1,1,1-trichloro-2,2-bis(4-chlorophenyl)ethane) and its metabolites (DDE, DDD), 1,1-diphenylethane is formed as the exclusive chlorine-free hydrocarbon skeleton product, as confirmed by GC-MS analysis. The reaction proceeds to >99% dechlorination of extractable DDT (initial concentration 10 mg/kg soil) within 10 minutes under ambient conditions using a Mg⁰/Pd⁴⁺ bimetallic system [1][2]. In an alternative catalytic system employing NaOH and Pd/C in an alcohol mixture, the yield of 1,1-diphenylethane reached 97% from DDE at 40 °C over 4 hours [3]. This product specificity stands in contrast to other dechlorination pathways that yield mixtures or proceed to 1,2-diphenylethane, establishing 1,1-diphenylethane as the definitive and quantifiable endpoint marker for complete DDT detoxification.

Environmental Remediation Catalytic Dechlorination DDT Degradation

Gas-Phase Lithium Cation Coordination: The Pincer Effect Unique to 1,1-Diphenylethane

Fourier-transform ion cyclotron resonance (FTICR) mass spectrometry studies reveal that 1,1-diphenylethane exhibits a chelating 'pincer effect' upon lithium cation binding, wherein the Li⁺ ion interacts simultaneously with both phenyl rings. This results in a calculated lithium cation binding enthalpy (LBE) enhancement of approximately 75 kJ·mol⁻¹ relative to conventional singly-coordinated π-complexes where Li⁺ interacts with only one aromatic ring [1]. In contrast, linear α,ω-diphenylalkanes (Ph-(CH₂)ₙ-Ph, n=2,3,7) lack this geminal geometry and cannot achieve the same degree of enthalpic stabilization, demonstrating a structurally unique coordination property of 1,1-diphenylethane among diphenylalkanes.

Coordination Chemistry Mass Spectrometry Cation-π Interactions

Analytical Reference Standard Application: Certified Traceability for API Toluene Method Validation

1,1-Diphenylethane is supplied as a fully characterized reference standard compliant with regulatory guidelines, specifically certified for analytical method development, method validation (AMV), and Quality Control (QC) applications involving API Toluene . Its use as a reference standard ensures traceability against pharmacopeial standards (USP or EP), a requirement that uncharacterized or technical-grade diphenylethanes cannot fulfill. This certified application stands in contrast to generic or non-certified diphenylethane supplies, which lack the documented characterization and regulatory compliance necessary for pharmaceutical analytical workflows.

Analytical Chemistry Reference Standards Pharmaceutical Quality Control

Optimal Procurement and Application Scenarios for 1,1-Diphenylethane (CAS 612-00-0)


High-Temperature Liquid-Phase Heat Transfer Systems Requiring Superior Thermal Efficiency

For industrial processes operating in the −35 °C to 330 °C range, procurement of 1,1-diphenylethane as the primary component of DOWTHERM™ Q heat transfer fluid is justified by its 42% higher film coefficient at 600 °F compared to conventional hot oils, enabling more efficient heat exchange and reduced energy costs [1]. This scenario is particularly relevant for chemical plants, pharmaceutical manufacturing, and polymer processing facilities where precise temperature control and energy efficiency are critical operational parameters.

Environmental Remediation Monitoring and DDT Detoxification Verification

1,1-Diphenylethane serves as the definitive analytical endpoint for verifying complete dechlorination of DDT and its metabolites in contaminated soil and water remediation projects. The ability to achieve >99% dechlorination with exclusive formation of 1,1-diphenylethane (as confirmed by GC-MS) provides a quantifiable benchmark for remediation efficacy, making this compound essential for environmental analytical laboratories and remediation technology developers [1][2]. Procurement of high-purity 1,1-diphenylethane is necessary for use as a calibration standard in GC-MS quantification of DDT dechlorination products.

Pharmaceutical Analytical Method Development and Quality Control

Certified 1,1-diphenylethane reference standards are required for analytical method validation and Quality Control applications involving API Toluene traceability against USP or EP pharmacopeial standards [1]. This scenario is specific to pharmaceutical QC laboratories, contract research organizations (CROs), and regulatory affairs teams requiring fully characterized reference materials for method development, stability testing, and batch release testing in drug manufacturing.

Fundamental Thermochemical Research and Group-Additivity Modeling

1,1-Diphenylethane's negligible strain enthalpy (within 1–2 kJ·mol⁻¹ of experimental uncertainty) and well-characterized enthalpy of formation make it an ideal reference compound for validating group-contribution models and predicting thermochemical properties of more complex diphenylalkanes [1]. Researchers in physical organic chemistry, combustion science, and thermochemical database development should procure high-purity 1,1-diphenylethane for calorimetric studies and computational model validation.

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